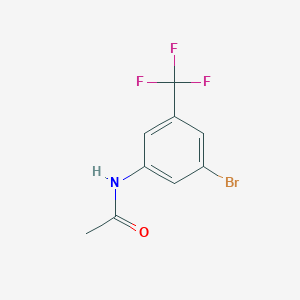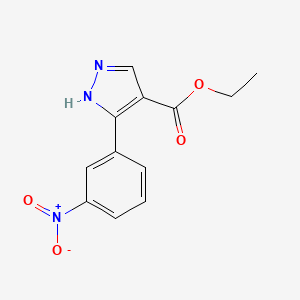
N-(3-Bromo-5-trifluoromethylphenyl)acetamide, 95%
Overview
Description
N-(3-Bromo-5-trifluoromethylphenyl)acetamide, or “BTFA” for short, is an organic compound which belongs to the class of carboxylic acid derivatives. It is a colorless solid that is soluble in many organic solvents and is typically used in organic synthesis. BTFA is a versatile compound which has a wide range of applications in scientific research and lab experiments.
Mechanism of Action
BTFA acts as a catalyst in the synthesis of organic compounds. It facilitates the formation of covalent bonds between two molecules, which results in the formation of new molecules. The mechanism of action of BTFA is based on the formation of a carboxylate anion from the reaction of BTFA with an aldehyde or ketone. This carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon of the other molecule. This reaction results in the formation of a new molecule.
Biochemical and Physiological Effects
BTFA has been shown to have a variety of biochemical and physiological effects. It has been used in the synthesis of a variety of pharmaceuticals, such as antibiotics and anti-inflammatory agents. It has also been used as a catalyst for the synthesis of polymers and as a reagent for the detection of trace compounds. In addition, BTFA has been shown to have an inhibitory effect on the enzyme phosphodiesterase, which is involved in the breakdown of cyclic nucleotides. This inhibition can lead to an increase in the levels of cyclic nucleotides, which can have a variety of physiological effects.
Advantages and Limitations for Lab Experiments
The main advantage of using BTFA in lab experiments is its ability to facilitate the formation of covalent bonds between two molecules. This allows for the synthesis of a variety of organic compounds. In addition, BTFA is relatively inexpensive and easy to obtain. The main limitation of using BTFA in lab experiments is its potential toxicity. BTFA can be toxic if ingested or inhaled, and it should be handled with care.
Future Directions
There are a variety of future directions for the use of BTFA in scientific research. One potential direction is the development of new pharmaceuticals and other compounds using BTFA as a catalyst. Another potential direction is the use of BTFA in the detection of trace compounds. Finally, BTFA could be used in the synthesis of polymers, which could have a variety of applications in industry.
Conclusion
In conclusion, BTFA is a versatile compound with a wide range of applications in scientific research and lab experiments. It has been used in the synthesis of a variety of organic compounds, as well as in the synthesis of pharmaceuticals. It has also been used as a catalyst for the synthesis of polymers and as a reagent for the detection of trace compounds. Its main advantages are its low cost and ease of use, while its main limitation is its potential toxicity. There are a variety of future directions for the use of BTFA in scientific research, including the development of new pharmaceuticals, the detection of trace compounds, and the synthesis of polymers.
Scientific Research Applications
BTFA has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as amides and esters. It has also been used as a catalyst for the synthesis of polymers and as a reagent for the detection of trace compounds. In addition, BTFA has been used in the synthesis of pharmaceuticals, such as antibiotics and anti-inflammatory agents.
properties
IUPAC Name |
N-[3-bromo-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c1-5(15)14-8-3-6(9(11,12)13)2-7(10)4-8/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZDHTMFKLZXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline](/img/structure/B6328609.png)


![3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6328636.png)








